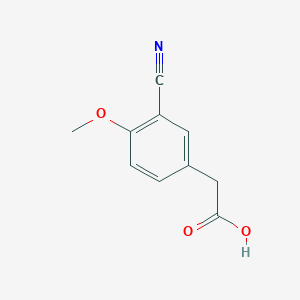2-(3-Cyano-4-methoxyphenyl)acetic acid
CAS No.:
Cat. No.: VC13485914
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H9NO3 |
|---|---|
| Molecular Weight | 191.18 g/mol |
| IUPAC Name | 2-(3-cyano-4-methoxyphenyl)acetic acid |
| Standard InChI | InChI=1S/C10H9NO3/c1-14-9-3-2-7(5-10(12)13)4-8(9)6-11/h2-4H,5H2,1H3,(H,12,13) |
| Standard InChI Key | ZTNIYTVPXJALNH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CC(=O)O)C#N |
| Canonical SMILES | COC1=C(C=C(C=C1)CC(=O)O)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-(3-Cyano-4-methoxyphenyl)acetic acid belongs to the class of substituted phenylacetic acids. Its IUPAC name, (2-cyano-4-methoxyphenyl)acetic acid, reflects the positions of the cyano (-CN) and methoxy (-OCH₃) groups on the phenyl ring. The molecular structure is defined by the following key attributes:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 191.18 g/mol | |
| Exact Mass | 191.058 g/mol | |
| Boiling Point | ||
| LogP (Partition Coefficient) | 1.19 | |
| Polar Surface Area (PSA) | 70.32 Ų |
The cyano group at the ortho position and the methoxy group at the para position relative to the acetic acid side chain contribute to the compound’s electronic and steric properties. These substituents enhance resonance stabilization and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole forces .
Spectral Characterization
While direct spectral data for 2-(3-cyano-4-methoxyphenyl)acetic acid are unavailable in the provided sources, analogous compounds synthesized via multicomponent reactions (MCRs) have been characterized using:
-
H-NMR and C-NMR spectroscopy to confirm substituent positions .
-
Infrared (IR) spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ and C=O stretch at ~1700 cm⁻¹) .
-
High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 2-(3-cyano-4-methoxyphenyl)acetic acid likely follows methodologies similar to those used for structurally related furylacetic acids. For example, a telescoped MCR involving:
-
Condensation of a hydroxyquinoline derivative with a glyoxal and Meldrum’s acid in acetonitrile.
-
Acid-mediated cyclization to form the acetic acid side chain .
A representative reaction scheme is:
This method yielded a 68% product yield for a related compound, suggesting comparable efficiency for the target molecule .
Optimization Challenges
Key challenges include:
-
Selectivity: Avoiding competing reactions at the cyano group, which is susceptible to hydrolysis under acidic conditions.
-
Purification: Recrystallization from acetonitrile is often required to isolate the pure product .
Physicochemical Properties
Thermal Stability
The compound’s high boiling point () indicates thermal robustness, making it suitable for applications requiring elevated temperatures, such as polymer synthesis .
Solubility and Partitioning
-
Aqueous Solubility: Predicted low solubility due to the hydrophobic phenyl and cyano groups.
-
Lipophilicity: A of 1.19 suggests moderate membrane permeability, which is advantageous in drug design .
Spectroscopic Features
-
UV-Vis Absorption: Analogous compounds exhibit near 270–300 nm, attributed to π→π* transitions in the aromatic system .
-
Fluorescence: The cyano group may quench fluorescence, limiting optical applications .
Applications and Industrial Relevance
Pharmaceutical Research
While direct bioactivity data are lacking, structural analogs demonstrate:
-
Anti-inflammatory Activity: Pyrazole-thiazolidinone hybrids reduce TNF-α levels, a key inflammatory cytokine .
-
Antioxidant Potential: DPPH radical scavenging assays show IC₅₀ values correlating with electron-withdrawing groups like -CN .
Agricultural Chemistry
The methoxy group’s electron-donating nature may enhance herbicidal activity by interfering with plant auxin pathways, as seen in chlorinated derivatives .
Material Science
The compound’s thermal stability and polarity make it a candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume